4'-Trifluoromethyl-3,4-dimethoxybenzophenone chemical properties
4'-Trifluoromethyl-3,4-dimethoxybenzophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone
Foreword
This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone, a molecule of significant interest in contemporary chemical research. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a cohesive narrative that elucidates the 'why' behind the 'how'. This document is structured to guide researchers, scientists, and drug development professionals through the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references.
Molecular Overview and Significance
4'-Trifluoromethyl-3,4-dimethoxybenzophenone, with the CAS Number 86435-51-6, is a diaryl ketone featuring a unique electronic profile. One aromatic ring is substituted with two electron-donating methoxy groups, while the other is functionalized with a strongly electron-withdrawing trifluoromethyl group. This electronic dichotomy imparts a distinct reactivity and set of physicochemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is a well-established bioisostere for other functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃F₃O₃ | - |
| Molecular Weight | 326.27 g/mol | Toronto Research Chemicals |
| CAS Number | 86435-51-6 | Toronto Research Chemicals |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 128-130 °C | Google Patents |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | - |
| Boiling Point | Not determined (likely high due to molecular weight and polarity) | - |
Synthesis and Mechanistic Insights
The most common and industrially scalable method for the synthesis of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of 1,2-dimethoxybenzene (veratrole) with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Synthetic Workflow
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Rationale and Mechanism
The choice of a potent Lewis acid like AlCl₃ is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. The veratrole ring, being electron-rich due to the two methoxy groups, readily undergoes electrophilic attack by this acylium ion. The substitution occurs preferentially at the position para to one of the methoxy groups due to steric hindrance between the two methoxy groups.
Spectroscopic Characterization (Predicted)
While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the dimethoxy-substituted ring will appear as a set of three signals in the aromatic region (around 6.9-7.5 ppm), while the protons on the trifluoromethyl-substituted ring will appear as two doublets (around 7.7-7.8 ppm) due to ortho- and meta-coupling. The two methoxy groups will each give a singlet at around 3.9 ppm.
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¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon around 195 ppm. The carbon of the trifluoromethyl group will be observed around 120-125 ppm, with coupling to the fluorine atoms. The aromatic carbons will appear in the 110-140 ppm range, and the methoxy carbons will be seen around 56 ppm.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1650-1670 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will appear as strong bands in the 1100-1350 cm⁻¹ region. C-O stretching of the methoxy groups will be visible around 1250 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 326.27. Common fragmentation patterns would involve the loss of CO, CH₃, and CF₃ groups.
Reactivity and Potential Transformations
The chemical behavior of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone is governed by its three main functional components: the ketone carbonyl group, the electron-rich dimethoxy-substituted phenyl ring, and the electron-poor trifluoromethyl-substituted phenyl ring.
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Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions, for example, with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride.
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Aromatic Rings: The dimethoxy-substituted ring is activated towards further electrophilic aromatic substitution, such as nitration or halogenation. Conversely, the trifluoromethyl-substituted ring is deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution, although this typically requires harsh conditions.
Potential Applications in Research and Development
The unique structural and electronic features of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone make it a promising candidate for several applications:
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Medicinal Chemistry: As a scaffold or intermediate for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. Benzophenone-containing compounds have been explored for a wide range of biological activities.
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Photochemistry: Benzophenones are well-known photosensitizers. This molecule could potentially be used in photopolymerization, organic synthesis, and photodynamic therapy.
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Materials Science: As a building block for functional polymers or dyes, where the combination of electron-donating and -withdrawing groups can lead to interesting optical and electronic properties.
Experimental Protocol: Synthesis and Purification
This protocol describes the synthesis of 4'-Trifluoromethyl-3,4-dimethoxybenzophenone via Friedel-Crafts acylation.
Materials and Reagents
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1,2-Dimethoxybenzene (Veratrole)
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4-(Trifluoromethyl)benzoyl chloride
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Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), 1M aqueous solution
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethanol for recrystallization
Synthetic Procedure
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To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) dropwise.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Add a solution of 1,2-dimethoxybenzene (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCl.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
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Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure 4'-Trifluoromethyl-3,4-dimethoxybenzophenone as a crystalline solid.
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Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS).
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
4'-Trifluoromethyl-3,4-dimethoxybenzophenone is a molecule with significant potential, stemming from its unique electronic and structural features. While detailed experimental data in the public domain is limited, a robust understanding of its properties and reactivity can be established through the application of fundamental chemical principles. This guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the applications of this intriguing compound.
References
- Google Patents.
